molecular formula C14H14ClN3S2 B2885536 N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2034325-11-4

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2885536
CAS No.: 2034325-11-4
M. Wt: 323.86
InChI Key: MGCMTOBHDYNACS-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClN3S2 and its molecular weight is 323.86. The purity is usually 95%.
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Biological Activity

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a compound with significant potential in pharmacology due to its unique structural characteristics, which combine thiazole, pyridine, and thiophene moieties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3SC_{13}H_{12}ClN_3S with a molecular weight of approximately 273.77 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The compound's structure suggests that it may interact with bacterial cell membranes or specific microbial targets.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): In vitro studies have shown that the compound displays MIC values comparable to standard antibiotics against various Gram-positive and Gram-negative bacteria. For instance, derivatives of similar thiazole compounds have demonstrated MIC values as low as 32.6 µg/mL against E. coli and S. aureus .
Bacterial StrainMIC (µg/mL)
E. coli32.6
S. aureus62.5
P. aeruginosa47.5

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines.

Case Study:
A study involving thiazole compounds indicated that certain derivatives showed promising results against breast cancer cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)Reference Drug
A431 (epidermoid)<10Doxorubicin
MCF7 (breast)<15Cisplatin

The biological activity of this compound can be attributed to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The presence of heteroatoms in the thiazole and pyridine rings enhances its reactivity and interaction potential with proteins involved in microbial resistance and cancer progression .

Structural Similarities and Comparisons

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)thiazol-2-amines share structural features with other biologically active compounds:

Compound NameNotable Activity
4-(4-chlorothiophen-2-yl)thiazol-2-amineAnti-inflammatory
N-(4-methylpyridin-3-yl)-4-(4-methylthiophen-2-yl)thiazol-Antimicrobial
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK inhibitors

These comparisons highlight the potential for developing new derivatives based on the thiazole framework, which could enhance selectivity and reduce toxicity.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2.ClH/c1-9-4-3-7-15-13(9)17-14-16-11(8-18-14)12-6-5-10(2)19-12;/h3-8H,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMTOBHDYNACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CC=C(S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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